molecular formula C4H5N3O2 B021429 5-hydroxy-1H-imidazole-4-carboxamide CAS No. 56973-26-3

5-hydroxy-1H-imidazole-4-carboxamide

Cat. No. B021429
CAS RN: 56973-26-3
M. Wt: 127.1 g/mol
InChI Key: UEWSIIBPZOBMBL-UHFFFAOYSA-N
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Description

5-hydroxy-1H-imidazole-4-carboxamide is a compound related to imidazole and carboxamide groups, significant in various chemical and biological contexts. Its relevance spans from structural studies to its involvement in synthesis processes and biological activities. The compound serves as a scaffold for further chemical modifications and understanding molecular interactions within biological systems.

Synthesis Analysis

The synthesis of derivatives closely related to 5-hydroxy-1H-imidazole-4-carboxamide, such as 5-amino-1-(2-hydroxyethyl)imidazole-4-carboxamide and 5-amino-1-(2-chloroethyl)-4-cyanoimidazole, involves crystallization in specific conditions, highlighting the importance of substituents on the imidazole ring for molecular geometry and intermolecular interactions (Banerjee et al., 1999).

Molecular Structure Analysis

Detailed molecular structure analysis of derivatives shows significant insights into the geometry of the imidazole ring, the impact of substituents, and the stabilization mechanisms via hydrogen bonding, crucial for understanding the behavior and reactivity of 5-hydroxy-1H-imidazole-4-carboxamide (Banerjee et al., 1999).

Chemical Reactions and Properties

The chemical reactivity of imidazole-4-carboxamide derivatives has been explored through various reactions, including Schiff base formation and cyclization processes. These reactions are foundational for synthesizing complex molecules with potential bioactive properties (Hannah & Stevens, 2003).

Physical Properties Analysis

While specific studies directly addressing the physical properties of 5-hydroxy-1H-imidazole-4-carboxamide were not identified, related compounds exhibit characteristics such as crystallinity and stability influenced by molecular structure and intermolecular forces, pertinent for understanding physical behaviors (Banerjee et al., 1999).

Chemical Properties Analysis

The chemical properties, including reactivity and functional group transformations of imidazole-4-carboxamide derivatives, underscore the versatility of this compound in synthetic chemistry. These properties facilitate the development of novel compounds with targeted functionalities (Hannah & Stevens, 2003).

Scientific Research Applications

The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . There are different examples of commercially available drugs in the market which contain an imidazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

  • Imidazole-Based Metal-Organic Frameworks (MOFs) : Imidazole derivatives are used in the construction of MOFs, which are compounds consisting of metal ions or clusters coordinated to organic ligands. These MOFs have been researched for their proton conduction properties. The coordination advantage of N-heterocyclic carboxylate ligands helps in building structurally stable MOFs for proton conduction research .

  • Therapeutic Potential : Imidazole derivatives have been investigated for use in various treatments. For example, aminoimidazole carboxamide has been investigated for use in treating allergic rhinitis and pediatric indications . Other imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

  • Chemical Synthesis : “5-hydroxy-1H-imidazole-4-carboxamide” is a chemical compound that can be used in various chemical syntheses. It’s available for purchase from chemical suppliers, indicating its use in laboratory settings for the synthesis of other compounds .

  • Life Science Research : Given its chemical structure, “5-hydroxy-1H-imidazole-4-carboxamide” could potentially be used in life science research, such as in the study of biological processes or the development of new drugs .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation and serious eye damage/eye irritation . Specific target organ toxicity can occur after a single exposure, with the respiratory system being a potential target .

Relevant Papers The papers analyzed for this response include a review on the synthesis, functionalization, and physicochemical properties of imidazole , a paper on the recent advances in the synthesis of imidazoles , and a paper on the development of a one-step synthesis of 5-amino-1H-imidazole-4-carboxamide .

properties

IUPAC Name

4-hydroxy-1H-imidazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2/c5-3(8)2-4(9)7-1-6-2/h1,9H,(H2,5,8)(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEWSIIBPZOBMBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1)C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60205574
Record name 4-Carbamoylimidazolium 5-olate
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Molecular Weight

127.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-hydroxy-1H-imidazole-4-carboxamide

CAS RN

56973-26-3
Record name 5-Hydroxy-1H-imidazole-4-carboxamide
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Record name 4-Carbamoylimidazolium 5-olate
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Record name 56973-26-3
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Record name 4-Carbamoylimidazolium 5-olate
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Record name 4-hydroxy-1H-imidazole-5-carboxamide
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Record name 5-HYDROXYIMIDAZOLE 4-CARBOXAMIDE
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Synthesis routes and methods

Procedure details

Into a suspension of benzenesulfonic acid salt of 2-aminomalonamide [4] (1.20 g; 4.37 mmol) prepared above and benzenesulfonic acid monohydrate (81 mg; 0.46 mmol) in dry ethanol (100 ml) was added trimethyl orthoformate (1.9 ml; 17.4 mmol), and was refluxed for 2 hours under an argon atmosphere. The resulting white suspension was stirred overnight at room temperature and the precipitates were collected by filtration to give colorless benzenesulfonic acid salt of SM-108 (1.02 g; 3.58 mmol; yield 82%), which was identical with that obtained in Example 2.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
81 mg
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
1.9 mL
Type
reactant
Reaction Step Three
Yield
82%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
N Rani, R Singh, P Kumar - Current Organic Synthesis, 2023 - ingentaconnect.com
Imidazoles have long held a special place in heterocyclic chemistry, and their derivatives have piqued interest in recent years due to their diverse chemistry and pharmacology features. …
Number of citations: 1 www.ingentaconnect.com
G Garcia-Manero, N Pemmaraju, Y Alvarado… - Leukemia & …, 2020 - Taylor & Francis
… FF-10501-01 is the 3/4 hydrate of FF-10501 (5-hydroxy-1H-imidazole-4-carboxamide), a small molecule, orally bioavailable inhibitor of IMPDH. FF-10501 induces the expression of …
Number of citations: 5 www.tandfonline.com
J Lee, CCN Wu, KJ Lee, TH Chuang… - Proceedings of the …, 2006 - National Acad Sciences
… Mizoribine base (5-hydroxy-1H-imidazole-4-carboxamide) was synthesized according to US Patent no. 4, 503, 235 (PD Cook, 1985). Mizoribine base was used for most of the studies, …
Number of citations: 267 www.pnas.org
M Murase, H Iwamura, K Komatsu… - Pharmacology …, 2016 - Wiley Online Library
… FF-10501 (5-hydroxy-1H-imidazole-4-carboxamide), formerly known as SM-108, was investigated in a clinical study of patients with hematological malignancies, and some clinical …
Number of citations: 15 bpspubs.onlinelibrary.wiley.com
L Qiu, SE Patterson, LF Bonnac… - PLoS neglected tropical …, 2018 - journals.plos.org
… 2a (mizoribine base) (CAS# 56973-26-3, 5-Hydroxy-1H-imidazole-4-carboxamide) was purchased from Ark Pharm. 2b (mizoribine) (CAS# 50924-49-7) was purchased from Carbosynth…
Number of citations: 23 journals.plos.org
Z Cui, D Li, Y **e, K Wang, Y Zhang, G Li, Q Zhang… - Antiviral Research, 2020 - Elsevier
… Mizoribine (MZR, 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxy-1H-imidazole-4-carboxamide) is as an imidazole nucleoside that has anti-proliferative …
Number of citations: 5 www.sciencedirect.com
J Zeidler, D Baraniak, T Ostrowski - European Journal of Medicinal …, 2015 - Elsevier
… Concerning the reported analogues of 2a, the carbocyclic compound, 1-[(1R,2S,3R,4R)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-5-hydroxy-1H-imidazole-4-carboxamide has …
Number of citations: 38 www.sciencedirect.com
TA Khattab, M Rehan - Egyptian Journal of Chemistry, 2018 - journals.ekb.eg
The significance of heterocyclic dyestuffs has recently increased due to their deep hues and brightness, high color strength and better colorfastness compared to benzene analogous …
Number of citations: 13 journals.ekb.eg
LLP Birch - 2016
Number of citations: 0
Т ТАНАКА, Ю КОСЕКИ - 2016 - elibrary.ru
… to 5-hydroxy-1H-imidazole-4-carboxamide sulphate … of 5-hydroxy-1H-imidazole-4-carboxamide sulphate. EFFECT: obtained crystalline forms of 5-hydroxy-1H-imidazole-4-carboxamide …
Number of citations: 0 elibrary.ru

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